2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide
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Overview
Description
2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide is a chemical compound that has recently garnered attention in the scientific community. It is characterized by its molecular formula C17H19NOS and a molecular weight of 285.41. This compound is notable for its unique structure, which includes a thiophene ring, a cyclopentyl group, and a benzamide moiety.
Mechanism of Action
Target of Action
Similar compounds have been known to targetLeukotriene A-4 hydrolase , an enzyme involved in the inflammatory response.
Mode of Action
Based on its structural similarity to other phenylmethylamines , it may interact with its target by binding to the active site, thereby modulating the target’s activity.
Result of Action
If it indeed targets leukotriene a-4 hydrolase, it may have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using cyclopentanone as a starting material.
Thiophene Introduction: The thiophene ring is then attached to the cyclopentyl intermediate through a coupling reaction, such as a Suzuki-Miyaura coupling.
Benzamide Formation: Finally, the benzamide moiety is introduced through an amidation reaction, typically using benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide: Similar structure but with a methyl group attached to the cyclopentyl ring.
Cyclopentyl(thiophen-2-yl)methanone: Lacks the benzamide moiety.
Uniqueness
2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-7-2-3-8-14(13)16(19)18-17(10-4-5-11-17)15-9-6-12-20-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPVANGTIOCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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